1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid is a fluorinated organic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid typically involves the introduction of difluoromethyl groups into the cyclohexane ring. One common method is the difluoromethylation of cyclohexane derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or nickel under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation processes. These processes utilize reagents like chlorodifluoromethane (ClCF2H) and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient incorporation of difluoromethyl groups into the cyclohexane ring .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the difluoromethyl groups under mild conditions.
Major Products: The major products formed from these reactions include difluoromethylated ketones, alcohols, and substituted cyclohexane derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid involves its interaction with specific molecular targets. The difluoromethyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target .
Vergleich Mit ähnlichen Verbindungen
- 1-(Trifluoromethyl)-4,4-trifluorocyclohexane-1-carboxylicacid
- 1-(Difluoromethyl)-4,4-difluorocyclopentane-1-carboxylicacid
- 1-(Difluoromethyl)-4,4-difluorocycloheptane-1-carboxylicacid
Uniqueness: 1-(Difluoromethyl)-4,4-difluorocyclohexane-1-carboxylicacid is unique due to its specific ring size and the presence of multiple difluoromethyl groups.
Eigenschaften
Molekularformel |
C8H10F4O2 |
---|---|
Molekulargewicht |
214.16 g/mol |
IUPAC-Name |
1-(difluoromethyl)-4,4-difluorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H10F4O2/c9-5(10)7(6(13)14)1-3-8(11,12)4-2-7/h5H,1-4H2,(H,13,14) |
InChI-Schlüssel |
ITEUVYMEXUFZGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1(C(F)F)C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.